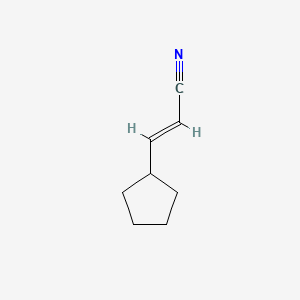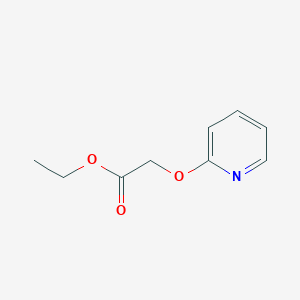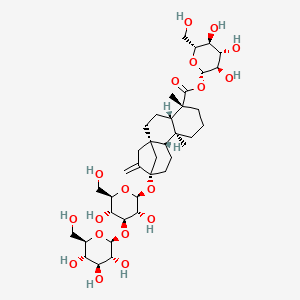
Rebaudioside G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
レバウディオサイドGは、ステビアレバウディアナの葉から抽出された天然甘味料であるステビオグリコシドです。これは、ステビアの葉に見られるいくつかのグリコシドの1つであり、強い甘味と低カロリー含有量で知られています。 レバウディオサイドGは、特に高い甘味強度と最小限の苦味で注目されており、食品や飲料製品に砂糖の代替品として使用される人気のある選択肢となっています .
準備方法
合成経路と反応条件
レバウディオサイドGは、レバウディオサイドAなどの他のステビオグリコシドの酵素的グリコシル化によって合成できます。 このプロセスには、グリコシル転移酵素が関与し、グリコシル転移酵素はステビオール骨格にグルコース単位を転移させます . 反応条件には、通常、酵素活性と安定性を確保するための緩衝された水溶液、最適なpH、および温度が含まれます。
工業生産方法
レバウディオサイドGの工業生産には、ステビアの葉からのステビオグリコシドの抽出、それに続く精製および酵素的変換が含まれます。抽出プロセスでは、通常、水やエタノールなどの溶媒を使用してグリコシドを分離します。 精製された抽出物は、次に酵素的グリコシル化にかけられて、他のステビオグリコシドをレバウディオサイドGに変換します .
化学反応の分析
反応の種類
レバウディオサイドGは、次のようなさまざまな化学反応を起こします。
酸化: レバウディオサイドGは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応は、レバウディオサイドGのグリコシド結合を修飾し、甘味プロファイルを変化させます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を触媒するさまざまな酸と塩基が含まれます。 これらの反応の条件は、通常、所望の生成物を得るために、制御された温度、pHレベル、および反応時間を必要とします .
形成される主な生成物
これらの反応から形成される主な生成物には、甘味プロファイルと安定性が変化した修飾されたステビオグリコシドが含まれます。 これらの生成物は、食品や飲料製品の感覚特性を向上させるために使用できます .
科学研究への応用
レバウディオサイドGは、次のものを含め、幅広い科学研究への応用があります。
化学: グリコシル化反応とグリコシド結合の安定性を調べるためのモデル化合物として使用されます。
生物学: 代謝経路への影響と、食事介入における天然甘味料としての可能性について調査されています。
医学: 低カロリー含有量と血糖値への最小限の影響のために、糖尿病や肥満の管理における潜在的な利点について調査されています。
科学的研究の応用
Rebaudioside G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its effects on metabolic pathways and its potential as a natural sweetener in dietary interventions.
Medicine: Explored for its potential benefits in managing diabetes and obesity due to its low-calorie content and minimal impact on blood glucose levels.
作用機序
レバウディオサイドGは、主に舌の甘味受容体との相互作用を通じてその効果を発揮しますレバウディオサイドGがこれらの受容体に結合すると、甘味の知覚をもたらすシグナル伝達経路がトリガーされます . さらに、レバウディオサイドGは、グルコース恒常性に役割を果たすグルカゴン様ペプチド-1(GLP-1)などのホルモンの放出を調節することにより、代謝経路に影響を与える可能性があります .
類似の化合物との比較
レバウディオサイドGは、次のような他のステビオグリコシドと比較されます。
レバウディオサイドA: 高い甘味強度で知られていますが、レバウディオサイドGと比較して、より顕著な苦味があります。
レバウディオサイドD: レバウディオサイドGと甘さが似ていますが、特定の条件下では安定性が劣ります。
ステビオシド: レバウディオサイドGよりも甘みが少なく、より苦い後味があります.
レバウディオサイドGは、バランスの取れた甘味プロファイルと最小限の苦味により際立っており、さまざまな用途に好まれる選択肢となっています。
類似化合物との比較
Rebaudioside G is compared with other steviol glycosides such as:
Rebaudioside A: Known for its high sweetness intensity but has a more pronounced aftertaste compared to this compound.
Rebaudioside D: Similar in sweetness to this compound but less stable under certain conditions.
Stevioside: Less sweet than this compound and has a more bitter aftertaste.
This compound stands out due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for various applications.
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCKUJXYCMPR-GXTBKCSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347273 |
Source


|
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127345-21-5 |
Source


|
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Rebaudioside G and where is it found?
A1: this compound is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.
Q2: What other compounds are found alongside this compound in Stevia rebaudiana?
A2: The research abstract mentions that besides this compound, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []
Q3: Was the structure of this compound confirmed in this study?
A3: While the study mentions identifying this compound, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
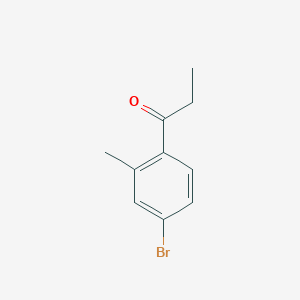
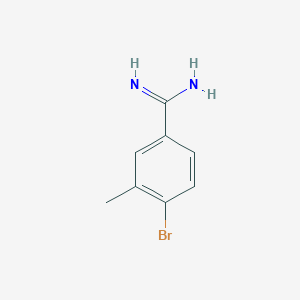


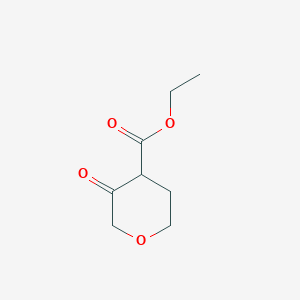
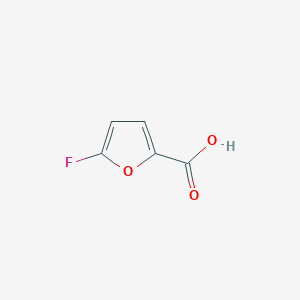
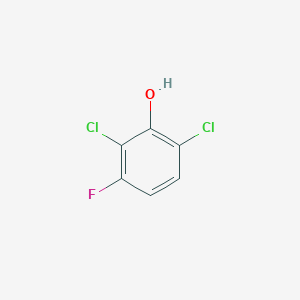
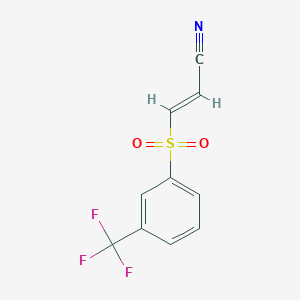
![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)


![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)
